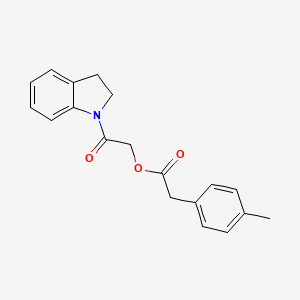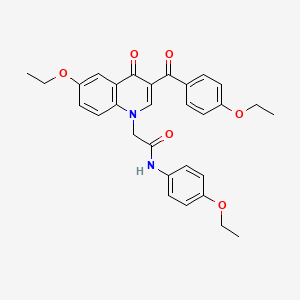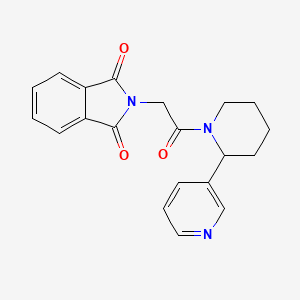
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl (4-methylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl (4-methylphenyl)acetate” is a derivative of 2,3-dihydroindole . These compounds are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties . They are usually obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation .
Synthesis Analysis
In a study, a synthetic strategy was proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . The possibility of chemoselective reduction of the nitrile group in the presence of an amide was shown .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,3-dihydroindole derivatives include the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . A chemoselective reduction of the nitrile group in the presence of an amide was also demonstrated .Aplicaciones Científicas De Investigación
Synthesis of New 2,3-Dihydroindole Derivatives
This compound is used in the synthesis of new 2,3-dihydroindole derivatives . These derivatives are promising agents for the creation of new compounds with neuroprotective and antioxidant properties .
Melatonin Receptor Binding Affinity
The compound has been evaluated for its melatonin receptor binding affinity . Melatonin is a neurohormone that plays a central role in the regulation of circadian rhythms in mammals, including humans .
Neuroprotective Properties
The synthetic strategy of this compound can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
Antioxidant Properties
The compound and its derivatives exhibit antioxidant properties . This makes it a potential candidate for the development of treatments for conditions caused by oxidative stress .
Cytotoxic Agents
The compound has been used in the design and synthesis of novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives as cytotoxic agents . These agents have shown promising results in cytotoxic activity by XTT assay on breast cancer cell line MCF-7 .
Selectivity Toward MCF-7 Cell Line
The compound demonstrated higher selectivity toward MCF-7 cell line . The IC50 values were 1.96 and 1.90 μM for test compound and vinblastin (reference drug), respectively . This indicates the compound may possess equipotent cytotoxic activity to vinblastine .
Mecanismo De Acción
Target of Action
The primary target of this compound is the melatonin receptor . Melatonin is a neurohormone that plays a central role in the regulation of circadian rhythms in mammals, including humans . It also affects the activities of immune, cardiovascular, and reproductive systems .
Mode of Action
These compounds exhibit antidepressant, antioxidant, neuroprotective, hypotensive, and anticancer activities .
Biochemical Pathways
The compound likely affects the biochemical pathways associated with melatonin and its receptors . These pathways are involved in a wide range of physiological processes, including the regulation of circadian rhythms, immune response, cardiovascular function, and reproductive system .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of melatonin and its analogues . These effects include antidepressant, antioxidant, neuroprotective, hypotensive, and anticancer activities .
Propiedades
IUPAC Name |
[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-14-6-8-15(9-7-14)12-19(22)23-13-18(21)20-11-10-16-4-2-3-5-17(16)20/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEHEGGBFAGTBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl (4-methylphenyl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B3018515.png)
![2-chloro-N-({2-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B3018518.png)

![2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B3018524.png)
![2-Chloro-1-(2-oxa-5-azabicyclo[4.1.0]heptan-5-yl)propan-1-one](/img/structure/B3018526.png)

![2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(3-methylpiperidin-1-yl)ethanone](/img/structure/B3018528.png)

![2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3018531.png)
![2-(4-fluorophenyl)-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3018532.png)



